2-Chloroethylcarbamoyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60784-39-6 |

|---|---|

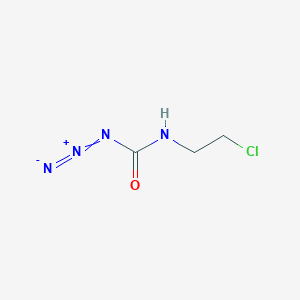

Molecular Formula |

C3H5ClN4O |

Molecular Weight |

148.55 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-diazourea |

InChI |

InChI=1S/C3H5ClN4O/c4-1-2-6-3(9)7-8-5/h1-2H2,(H,6,9) |

InChI Key |

GWFHTEWTXYUKGE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Organic azides like 2-Chloroethylcarbamoyl azide are susceptible to nucleophilic substitution at the chloroethyl group. For example:

-

Replacement of Chlorine: The chlorine atom may be displaced by nucleophiles (e.g., sodium azide, amines, or thiols) to form derivatives such as azidoethylcarbamoyl amines or sulfides .

-

Synthesis of Acyl Azides: Carbamoyl azides can undergo nucleophilic acyl substitution under acidic conditions, potentially yielding isocyanates or ureas upon hydrolysis .

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions , particularly in click chemistry applications:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):

-

RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition):

Thermal Decomposition

Azides decompose upon heating or UV irradiation, forming reactive intermediates:

-

Nitrene Generation: Thermal cleavage of the azide group releases nitrogen gas () and generates nitrenes, which can insert into C–H bonds or undergo rearrangements (e.g., Curtius rearrangement) .

-

Formation of Isocyanates: Carbamoyl azides may decompose to isocyanates, which are precursors to ureas or carbamates .

Reduction Reactions

-

Staudinger Reaction:

-

Hydrogenolysis:

Functional Group Reactivity

Q & A

Q. What are the recommended safety protocols for handling 2-Chloroethylcarbamoyl azide in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use fume hoods for synthesis or handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential toxicity (similar to 2-chloroethylamine hydrochloride and 2-chloroethyl chloroformate ).

- Storage : Store in airtight, light-resistant containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers). Follow guidelines for azides, which are shock-sensitive .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent uncontrolled reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to identify chloroethyl (–CH2CH2Cl) and carbamoyl azide (–NHC(O)N3) groups. Compare chemical shifts with analogous compounds (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride ).

- FT-IR : Confirm azide (∼2100 cm⁻¹) and carbamate (∼1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed cycloadditions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Cu(I) sources (e.g., CuBr) with tris(triazolyl)methylamine ligands to enhance regioselectivity for 1,4-triazoles. Avoid Cu(II), which may oxidize the azide .

- Solvent & Temperature : Perform reactions in DMF or THF at 25–50°C. Higher temperatures (>60°C) risk azide decomposition.

- Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne. Excess alkyne minimizes side reactions (e.g., Glaser coupling) .

- Validation : Monitor progress via TLC (Rf shift) and isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers resolve contradictions in reported toxicity data for chloroethyl-containing azides?

- Methodological Answer :

- Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., 2-chloroethylamine or hydrazoic acid) under physiological conditions .

- Receptor Binding : Employ molecular docking simulations to assess interactions with biological targets (e.g., glutathione transferases) .

- Statistical Rigor : Apply ANOVA or t-tests to evaluate significance of conflicting results, ensuring sample sizes are adequate (n ≥ 3) .

Q. What strategies mitigate instability of this compound in aqueous media?

- Methodological Answer :

- Buffered Systems : Use phosphate buffers (pH 6–7) to slow hydrolysis. Avoid alkaline conditions (pH >8), which accelerate azide degradation .

- Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in anhydrous DMSO or acetonitrile before use .

- Stabilizers : Add radical scavengers (e.g., BHT) to formulations to prevent oxidative decomposition .

Data Contradiction Analysis

Q. Why do some studies report high mutagenicity for chloroethyl azides, while others do not?

- Critical Evaluation :

- Experimental Design : Mutagenicity assays (e.g., Ames test) may vary in bacterial strains (e.g., TA98 vs. TA100) or metabolic activation (S9 liver fractions) .

- Structural Nuances : Substituents on the carbamoyl group (e.g., methyl vs. phenyl) alter electrophilicity and DNA adduct formation .

- Dosage Thresholds : Low concentrations (<1 µM) may not trigger detectable mutations, while higher doses induce alkylation damage .

Experimental Design Considerations

Q. How to design a kinetic study on the thermal decomposition of this compound?

- Stepwise Approach :

- DSC/TGA : Perform differential scanning calorimetry to identify decomposition onset temperatures.

- Kinetic Modeling : Apply the Arrhenius equation to isothermal TGA data, calculating activation energy (Ea) and pre-exponential factor (A) .

- Controlled Atmosphere : Conduct experiments under nitrogen to exclude oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.